7,8-Dichloroquinoline-2-carbaldehyde
Description
7,8-Dichloroquinoline-2-carbaldehyde is a halogenated quinoline derivative characterized by chlorine substituents at positions 7 and 8 and a carbaldehyde group at position 2. Its molecular formula is C₁₀H₅Cl₂NO, with a molecular weight of 226.06 g/mol. The compound is synthesized via the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduce the aldehyde group at the C2 position of the quinoline scaffold . This reaction is efficient for generating electron-deficient aromatic aldehydes, making it a cornerstone in medicinal chemistry for developing bioactive molecules.
The carbaldehyde group serves as a reactive site for further derivatization, enabling the creation of Schiff bases, hydrazones, or other functionalized analogs .
Properties
IUPAC Name |
7,8-dichloroquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUYBXCNCFZISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloroquinoline-2-carbaldehyde typically involves the chlorination of quinoline followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is reacted with phosphorus oxychloride (POCl3) and N-methylformamide (NMF) to introduce the formyl group.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dichloroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The chlorine atoms can be reduced to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 7,8-Dichloroquinoline-2-carboxylic acid.
Reduction: 7,8-Dihydroquinoline-2-carbaldehyde.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
7,8-Dichloroquinoline-2-carbaldehyde has several applications across various scientific fields:
Chemistry
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex quinoline derivatives.
Biology
- Enzyme Inhibition Studies: The compound is utilized in studying enzyme inhibition mechanisms, particularly in drug discovery contexts.
Medicine
- Potential Drug Development: Its derivatives show promise as lead compounds for developing antimalarial and anticancer agents.
Industry
- Dyes and Pigments: It is used in manufacturing dyes and pigments due to its chemical properties.
The biological activity of this compound has been widely studied, particularly in antimicrobial, anticancer, and antiviral applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties against various pathogens. A study demonstrated varying inhibition zones against standard bacteria:
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
The compound showed significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer properties of quinoline derivatives have been extensively studied. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), HCT-116 (colon cancer).
- IC50 Values: The synthesized derivatives exhibited IC50 values ranging from low micromolar concentrations, indicating their potential as effective anticancer agents.
Mechanism of Action: Inhibition of critical cellular pathways such as topoisomerase activity essential for DNA replication.
Antiviral Activity
Emerging research highlights the antiviral potential of quinoline derivatives against viruses such as dengue and influenza.
Activity Metrics:
- Compounds with enhanced lipophilicity showed increased antiviral activity against H5N1 with minimal cytotoxicity.
Case Studies
Several case studies have focused on the synthesis and evaluation of biological activities of quinoline derivatives:
-
Synthesis and Evaluation:
- A study synthesized multiple derivatives of this compound and evaluated their antibacterial properties against resistant strains.
- Results indicated that certain modifications significantly improved antimicrobial efficacy.
-
Molecular Docking Studies:
- Computational studies predicted binding affinities to target enzymes such as topoisomerase IIβ and E. coli DNA gyrase B.
- Binding energies ranged from -6.4 to -7.3 kcal/mol, indicating strong interactions.
Mechanism of Action
The mechanism by which 7,8-Dichloroquinoline-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Crystallographic and Physical Properties
- High melting point (>200°C) due to strong intermolecular halogen bonding .
- 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde: Crystallizes in a monoclinic system with H-bonding between aldehyde oxygen and adjacent methyl groups. Melting point: 180–182°C .
- 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde: Partial ring saturation reduces melting point (∼150°C) and increases solubility in polar solvents .
Biological Activity
7,8-Dichloroquinoline-2-carbaldehyde is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by various studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms at the 7 and 8 positions of the quinoline ring and an aldehyde functional group at the 2 position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit notable antimicrobial properties. A study demonstrated that modifications in the substituents on the quinoline ring can enhance antibacterial efficacy against various pathogens.
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
The compound showed significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
2. Anticancer Activity
The anticancer properties of quinoline derivatives have been extensively studied. For instance, a series of synthesized compounds including this compound demonstrated cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), HCT-116 (colon cancer).
- IC50 Values : The synthesized derivatives exhibited IC50 values ranging from low micromolar concentrations, indicating their potential as effective anticancer agents.
In particular, the mechanism of action involves inhibition of critical cellular pathways such as topoisomerase activity, which is essential for DNA replication and transcription .
3. Antiviral Activity
Emerging research has highlighted the antiviral potential of quinoline derivatives against viruses such as dengue and influenza. The activity is often correlated with structural modifications that enhance lipophilicity and electron-withdrawing properties.
- Study Findings : Compounds with enhanced lipophilicity showed increased antiviral activity against H5N1 with minimal cytotoxicity.
- Activity Metrics : For example, a derivative exhibited a virus growth inhibition rate of approximately 91.2% with a low cytotoxicity value of only 4% .
Case Studies
Several case studies have focused on the synthesis and evaluation of biological activities of quinoline derivatives:
- Synthesis and Evaluation : A study synthesized multiple derivatives of this compound and evaluated their antibacterial properties against resistant strains. The results indicated that certain modifications significantly improved antimicrobial efficacy .
- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities to target enzymes such as topoisomerase IIβ and E. coli DNA gyrase B. These studies revealed promising interactions with binding energies ranging from -6.4 to -7.3 kcal/mol .
Q & A
Q. What advanced techniques validate electronic properties (e.g., HOMO-LUMO gaps) for application studies?
- Methodological Answer :
- Use cyclic voltammetry to measure redox potentials (E₁/₂) in anhydrous acetonitrile.
- Compare with DFT-calculated energy levels (e.g., Gaussian09 with B3LYP/6-31G*). Discrepancies >0.1 eV suggest solvent effects or experimental artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
